molecular formula C15H14BrNO5S B500597 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid CAS No. 902249-12-1

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B500597
CAS No.: 902249-12-1
M. Wt: 400.2g/mol
InChI Key: OCZLOXFTBCNLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom, an ethoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The bromine and ethoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine, ethoxy, and sulfonamide groups in 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid provides distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, while the ethoxy group increases its solubility and stability .

Properties

IUPAC Name

2-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLOXFTBCNLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.